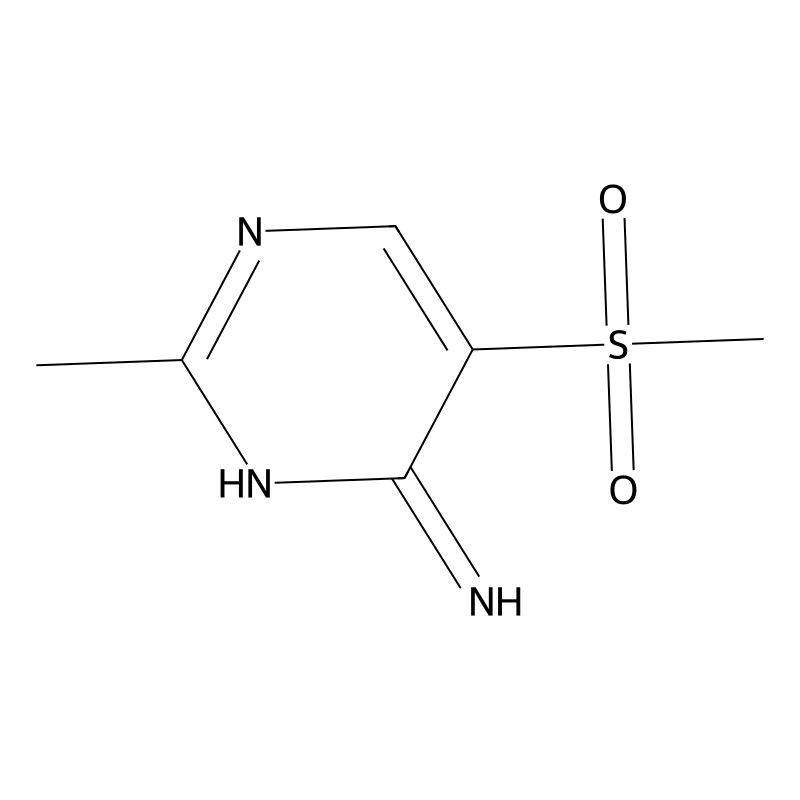2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol. This compound is recognized for its utility in various
- Chemoselective Reactions: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine exhibits selective reactivity with amines, allowing for the displacement of chloride groups by anilines and secondary aliphatic amines. This property is crucial for synthesizing compounds with specific configurations.
- Solid-Phase Synthesis: It is utilized in the solid-phase synthesis of various pyrido[2,3-d]pyrimidin-7-ones, showcasing its role in constructing complex molecular architectures in medicinal chemistry.
- Synthesis of Pyrimidine Derivatives: The compound serves as a precursor in synthesizing diverse pyrimidine derivatives, which are essential in pharmaceutical and agrochemical applications.
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has demonstrated notable biological activities:
- Antimicrobial Properties: Derivatives of this compound have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink paste, indicating potential applications in healthcare and food safety.
- Enzyme Inhibition: Similar compounds have been reported to inhibit cyclooxygenase enzymes, suggesting that 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine may also interact with inflammatory pathways by affecting the arachidonic acid cascade.
The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be achieved through various methods:
- Condensation Reactions: The formation of the pyrimidine ring can occur from acyclic precursors through condensation reactions involving β-ketoesters or other suitable substrates.
- Reductive Amination: The compound can be synthesized via reductive amination techniques, where aldehydes are reacted with amines in the presence of reducing agents .
- Solid-phase techniques: These methods involve coupling with resin-bound amines followed by oxidation processes to yield the desired pyrimidine derivatives.
The applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine span various fields:
- Pharmaceutical Development: It serves as a building block for synthesizing new drugs, particularly those targeting inflammatory conditions due to its potential enzyme inhibition properties.
- Agricultural Chemistry: The synthesis of herbicides and other agrochemicals utilizing this compound highlights its significance in agricultural applications.
Research into the interactions of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has revealed its potential effects on biological systems:
- Inhibition Studies: Compounds similar to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine have been shown to inhibit specific receptors involved in inflammatory responses, suggesting that this compound may share similar mechanisms of action .
Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Methylsulfonyl)pyrimidine | Methylsulfonyl group | Antimicrobial activity |
| 5-Bromo-2-(methylsulfonyl)pyrimidin | Bromine substitution | Enhanced reactivity |
| 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | Chloro and methoxy groups | Potential anti-inflammatory properties |
| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin | Chlorine substitution | Anticancer activity |
| 4-Methylthio-pyrimidin | Methylthio group | Antiviral properties |
These compounds illustrate the diversity within the class of methylsulfonyl pyrimidines, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities.








